1-Benzylsulfonylpyrrolidine-2-carboxamide
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Overview
Description
1-Benzylsulfonylpyrrolidine-2-carboxamide is a compound that belongs to the class of sulfonamides and pyrrolidines It is characterized by the presence of a phenylmethanesulfonyl group attached to a pyrrolidine ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzylsulfonylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine-2-carboxamide with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-Benzylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
1-Benzylsulfonylpyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 1-Benzylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylmethanesulfonylpyrrolidine-2-carboxylic acid
- 1-Arylsulfonylpyrrolidine-2-carboxamide
- Pyrrolidin-2-one derivatives
Uniqueness
1-Benzylsulfonylpyrrolidine-2-carboxamide is unique due to its specific structural features, such as the combination of a phenylmethanesulfonyl group with a pyrrolidine ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H16N2O3S |
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Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-benzylsulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3S/c13-12(15)11-7-4-8-14(11)18(16,17)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15) |
InChI Key |
DZZJTRQOBBDLTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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